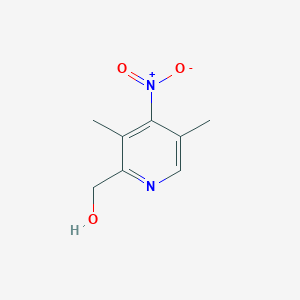

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethyl-4-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-9-7(4-11)6(2)8(5)10(12)13/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCDOXSSYLFMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398774 | |

| Record name | (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149082-03-1 | |

| Record name | 3,5-Dimethyl-4-nitro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149082-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

This technical guide provides a comprehensive overview of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with two methyl groups at positions 3 and 5, a nitro group at position 4, and a hydroxymethyl group at position 2.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 149082-03-1 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Dimethyl-4-nitro-2-pyridinemethanol | [2] |

| Appearance | Not explicitly stated, likely a solid | - |

| Solubility | Not explicitly stated | - |

| Melting Point | Not explicitly stated | - |

| Boiling Point | Not explicitly stated | - |

Synthesis and Experimental Protocols

A likely precursor for the synthesis is 3,5-dimethylpyridine. The synthesis would involve the N-oxidation of the pyridine ring, followed by nitration and subsequent functionalization of one of the methyl groups.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on analogous preparations of similar pyridine derivatives.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and the analytical data essential for the unequivocal identification and characterization of this molecule.

Chemical Identity and Properties

This compound is a pyridine derivative with the following key identifiers:

| Property | Value |

| Chemical Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol [1] |

| CAS Number | 149082-03-1[1] |

| Appearance | Expected to be a solid |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethylpyridine (3,5-lutidine). The general synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

This precursor is synthesized from 3,5-dimethylpyridine via oxidation to the N-oxide, followed by nitration.

Experimental Protocol:

-

N-Oxidation of 3,5-Dimethylpyridine: 3,5-Dimethylpyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 3,5-dimethylpyridine-N-oxide. The reaction mixture is typically heated to facilitate the conversion.

-

Nitration of 3,5-Dimethylpyridine-N-oxide: The formed N-oxide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled at an elevated temperature to introduce the nitro group at the 4-position of the pyridine ring. The product, 3,5-dimethyl-4-nitropyridine-N-oxide, is then isolated by neutralization of the reaction mixture, followed by filtration and drying.

Step 2: Synthesis of this compound

This step involves the Boekelheide rearrangement of the N-oxide intermediate, followed by hydrolysis.

Caption: Boekelheide rearrangement and subsequent hydrolysis.

Experimental Protocol:

-

Boekelheide Rearrangement: 3,5-Dimethyl-4-nitropyridine-N-oxide is treated with acetic anhydride and heated. This induces a[2][2]-sigmatropic rearrangement, yielding 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine.[3][4] The reaction is typically carried out at reflux temperatures.[3]

-

Hydrolysis: The resulting acetate intermediate (CAS 142885-95-8) is then hydrolyzed to the corresponding alcohol.[5] This can be achieved through either acidic or basic hydrolysis, which cleaves the ester linkage to afford this compound. The final product is then purified using standard techniques such as crystallization or chromatography.

Structure Elucidation Data

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the aromatic proton. - A singlet for the hydroxymethyl protons (-CH₂OH). - Two singlets for the two methyl groups. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the five carbons of the pyridine ring. - A resonance for the hydroxymethyl carbon. - Resonances for the two methyl carbons. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. - C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 182.18. - Fragmentation patterns consistent with the loss of functional groups such as -OH, -CH₂OH, and -NO₂. |

Logical Relationships in Structure Determination

The process of structure elucidation follows a logical progression, where each piece of experimental data contributes to the final confirmation of the molecular structure.

Caption: Logical flow for the structure elucidation of the target compound.

This guide provides a foundational understanding of the synthesis and structural characterization of this compound. For researchers engaged in the synthesis of its derivatives, these protocols and data serve as a critical reference for ensuring the identity and purity of this important chemical intermediate.

References

- 1. (3,5-DIMETHYL -4-NITRO-2- PYRIDYL) -1-METHANOL – CHEM-IS-TRY Inc [chem-is-try.com]

- 2. This compound | C8H10N2O3 | CID 4049415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to (3,5-Dimethyl-4-nitropyridin-2-yl)methanol (CAS 149082-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (3,5-Dimethyl-4-nitropyridin-2-yl)methanol (CAS 149082-03-1), a key intermediate in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. This document details the compound's discovery and historical significance within the context of anti-ulcer drug development. It offers a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at the mechanism of action of the final drug product it helps create, including a visualization of the relevant signaling pathway.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The journey began in the late 1970s with the quest for more effective inhibitors of gastric acid secretion than the then-standard H2-receptor antagonists.[1][2] Researchers at Astra Hässle (now AstraZeneca) synthesized a series of substituted benzimidazoles, leading to the discovery of omeprazole in 1979.[2]

The specific molecular architecture of omeprazole required a precisely substituted pyridine moiety linked to a benzimidazole core. This necessity drove the development of synthetic routes for key intermediates, including this compound. While not having a famed discovery in its own right, its creation was a critical step in the economically significant synthesis of one of the best-selling drugs in pharmaceutical history. Its history is one of chemical ingenuity enabling a therapeutic breakthrough.

Chemical and Physical Properties

This compound is a stable crystalline solid at room temperature. Its molecular structure, featuring a nitro-substituted pyridine ring with methyl and hydroxymethyl groups, makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 149082-03-1 | |

| Molecular Formula | C₈H₁₀N₂O₃ | |

| Molecular Weight | 182.18 g/mol | |

| Appearance | White to gray or brown crystalline powder | |

| Melting Point | 66-70 °C | |

| Synonyms | 2-(Hydroxymethyl)-3,5-dimethyl-4-nitropyridine, 3,5-Dimethyl-4-nitro-2-pyridinemethanol |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that has been extensively optimized for industrial-scale production. The most common and well-documented route starts from 3,5-lutidine. The following protocol is a synthesized representation based on patented industrial processes.

Synthesis of 3,5-Dimethylpyridine-N-oxide

This initial step involves the oxidation of 3,5-lutidine to its corresponding N-oxide.

-

Reagents:

-

3,5-Lutidine

-

Hydrogen Peroxide (30-35% solution)

-

Acetic Acid

-

-

Procedure:

-

3,5-Lutidine is dissolved in acetic acid.

-

Hydrogen peroxide is added dropwise to the solution while maintaining the temperature between 70-80°C.

-

The reaction mixture is stirred for several hours until the oxidation is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the excess hydrogen peroxide is quenched, and the acetic acid is removed under reduced pressure to yield the crude 3,5-dimethylpyridine-N-oxide.

-

Nitration to 3,5-Dimethyl-4-nitropyridine-N-oxide

The N-oxide is then nitrated to introduce the nitro group at the 4-position of the pyridine ring.

-

Reagents:

-

3,5-Dimethylpyridine-N-oxide

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid or Potassium Nitrate

-

-

Procedure:

-

The crude 3,5-dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid.

-

A nitrating mixture (a solution of nitric acid or potassium nitrate in sulfuric acid) is added dropwise while maintaining the temperature between 90-100°C.[3]

-

The reaction is held at this temperature for a few hours.

-

The reaction mixture is then cooled and carefully poured onto ice, followed by neutralization with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

-

The solid 3,5-dimethyl-4-nitropyridine-N-oxide is collected by filtration and washed with water.

-

Synthesis of this compound

The final step involves the rearrangement and hydroxymethylation of the nitrated N-oxide.

-

Reagents:

-

3,5-Dimethyl-4-nitropyridine-N-oxide

-

Dimethyl Sulfate

-

Methanol

-

Ammonium Persulfate

-

-

Procedure:

-

3,5-Dimethyl-4-nitropyridine-N-oxide is reacted with dimethyl sulfate in a suitable solvent to form a methyl sulfate adduct.

-

This adduct is then dissolved in methanol and treated with an aqueous solution of ammonium persulfate.

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the methanol is removed under reduced pressure, and the residue is basified.

-

The product, this compound, is extracted with an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the final product.

-

Role in Drug Synthesis and Mechanism of Action

This compound serves as a crucial precursor in the multi-step synthesis of omeprazole. The hydroxymethyl group is typically converted to a chloromethyl group, which then acts as an electrophile to couple with the benzimidazole core of the final drug molecule.

The therapeutic effect of omeprazole is achieved through the inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in the secretion of gastric acid into the stomach lumen.

Signaling Pathway of Omeprazole Action

Omeprazole is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.[4] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function. This blockage of the proton pump leads to a profound and long-lasting reduction in gastric acid secretion.[5]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of omeprazole and other proton pump inhibitors. While its discovery is not marked by a singular event, its development was a critical step in the broader narrative of modern gastroenterological pharmacotherapy. The synthetic pathways to this compound are well-established and have been refined for large-scale production. Understanding the chemistry of this intermediate and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. karger.com [karger.com]

- 2. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. ClinPGx [clinpgx.org]

- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]

An In-depth Technical Guide on (3,5-Dimethyl-4-nitropyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a pivotal chemical intermediate in the synthesis of proton pump inhibitors (PPIs). This document details its chemical properties, synthesis protocols, and its role in the broader context of medicinal chemistry, with a focus on data-driven insights and practical experimental procedures.

Physicochemical and Spectroscopic Data

This compound, also known as 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine, is a stable crystalline solid.[1] Its key identifiers and physicochemical properties are summarized in the table below. While extensive spectroscopic data is not widely published, this guide presents available information and predicted properties to aid in its characterization.

| Property | Value | Source |

| CAS Number | 149082-03-1 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | 65.5 °C | [1] |

| Appearance | White to Gray to Brown powder to crystal | |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a multi-step process commencing from 4-nitro-2,3,5-trimethylpyridine-N-oxide. This pathway is a key part of an improved process for the preparation of the widely used anti-ulcer drug, Omeprazole.[1]

Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine[1]

This synthesis is a two-step process involving the rearrangement of the N-oxide precursor followed by hydrolysis.

Step 1: Rearrangement of 4-nitro-2,3,5-trimethylpyridine-N-oxide to 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine

-

Reagents:

-

4-nitro-2,3,5-trimethylpyridine-N-oxide

-

Acetic anhydride

-

-

Procedure:

-

A solution of 4-nitro-2,3,5-trimethylpyridine-N-oxide in acetic anhydride is prepared.

-

The reaction mixture is heated to 85-90°C and maintained at this temperature for 4 hours.

-

After the reaction, methanol is added at room temperature.

-

Acetic acid and methanol are distilled off under vacuum at 60-65°C to yield an oily residue of 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

-

Step 2: Hydrolysis to 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine

-

Reagents:

-

2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine (from Step 1)

-

40% Sodium hydroxide solution

-

Methylene chloride

-

Toluene

-

-

Procedure:

-

The oily residue from Step 1 is cooled to 0-5°C.

-

A 40% sodium hydroxide solution is added, and the mixture is stirred for 4 hours at this temperature.

-

The crude product is extracted with methylene chloride.

-

The solvent is distilled off to yield the crude product.

-

Pure 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine is obtained by recrystallization from toluene.

-

-

Yield: Not explicitly stated in the source.

-

Melting Point of Pure Product: 65.5°C.[1]

Role in Pharmaceutical Synthesis

This compound is a crucial, stable intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like Omeprazole.[1] Its functional groups—a hydroxyl and a nitro group on a substituted pyridine ring—make it a versatile building block for further chemical transformations.

The subsequent step in the synthesis of Omeprazole involves the chlorination of the hydroxyl group of this compound to yield 2-chloromethyl-3,5-dimethyl-4-nitropyridine.[1] This chlorinated intermediate is then coupled with 5-methoxy-2-mercaptobenzimidazole.[1]

Biological Activity Context

Direct biological studies on this compound are not extensively reported in the literature. Its significance lies in its role as a precursor to proton pump inhibitors. PPIs are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[2]

The final drug, Omeprazole, is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation.[2] While this compound itself does not exhibit this activity, its structural framework is essential for the ultimate therapeutic action of the final drug product.

The broader class of nitropyridine derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[3][4] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and interaction with biological targets.[4] However, for the title compound, its primary and well-documented role remains as a key building block in pharmaceutical manufacturing.

References

- 1. US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates - Google Patents [patents.google.com]

- 2. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol, a substituted nitropyridine derivative, holds a significant and well-documented position in medicinal chemistry, primarily as a crucial synthetic intermediate in the manufacture of proton pump inhibitors (PPIs). This technical guide delineates the fundamental role of this compound, with a specific focus on its application in the synthesis of Omeprazole, a widely used medication for treating acid-related gastrointestinal disorders. This document provides a comprehensive overview of its synthesis, subsequent chemical transformations, and the experimental protocols involved, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. While the direct biological activity of this compound is not extensively reported in the current literature, its importance as a building block for potent pharmaceuticals is firmly established.

Introduction: The Significance of Nitropyridines in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocyclic motif. Nitropyridines, in particular, serve as versatile precursors for a wide array of biologically active molecules, demonstrating activities ranging from anticancer to antimicrobial. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution reactions, and can also be reduced to an amino group, providing a handle for further molecular diversification. This reactivity makes nitropyridine derivatives, such as this compound, valuable intermediates in the synthesis of complex pharmaceutical agents.

Core Application: An Essential Intermediate in Omeprazole Synthesis

The principal role of this compound in medicinal chemistry is as a key intermediate in the multi-step synthesis of Omeprazole. Omeprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase in gastric parietal cells, thereby reducing gastric acid secretion. The synthesis of Omeprazole from readily available starting materials like 3,5-lutidine involves the formation of the title compound as a stable, isolable intermediate.

Synthetic Pathway Overview

The synthesis of Omeprazole via this compound can be broadly categorized into two main stages:

-

Formation of this compound: This stage involves the oxidation and subsequent nitration of a suitable pyridine derivative, followed by functional group manipulation to introduce the hydroxymethyl group.

-

Conversion to the Omeprazole Backbone: this compound is then converted into a more reactive intermediate, typically 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, which is then coupled with the benzimidazole moiety to form the core structure of Omeprazole.

The following diagram illustrates the key transformations in the synthesis of an Omeprazole precursor starting from 3,5-Lutidine.

Data Presentation: Key Intermediates and Reagents

While quantitative biological data for this compound is not available, the following table summarizes the key chemical entities involved in its synthesis and subsequent conversion, which is critical for process development and optimization.

| Compound/Intermediate | Molecular Formula | Key Reagents for Formation/Conversion | Role in Synthesis |

| 3,5-Lutidine | C₇H₉N | Hydrogen Peroxide, Acetic Acid | Starting Material |

| 3,5-Dimethylpyridine-N-oxide | C₇H₉NO | Nitric Acid, Sulfuric Acid | Intermediate |

| 3,5-Dimethyl-4-nitropyridine-N-oxide | C₇H₈N₂O₃ | Dimethyl Sulfate, Ammonium Persulfate | Intermediate |

| This compound | C₈H₁₀N₂O₃ | Thionyl Chloride or other chlorinating agents | Key Intermediate |

| 2-Chloromethyl-3,5-dimethyl-4-nitropyridine | C₈H₉ClN₂O₂ | Sodium Methoxide | Intermediate |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | C₉H₁₂ClNO | 5-Methoxy-2-mercaptobenzimidazole | Final Pyridine Moiety for Omeprazole |

Experimental Protocols

The following are generalized experimental protocols for the key transformations involving this compound, based on procedures described in the patent literature. Researchers should consult the original patents for specific details and safety precautions.

Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

This procedure outlines the initial steps leading to the precursor of the title compound.

Protocol:

-

Oxidation: 3,5-Lutidine is dissolved in acetic acid. Hydrogen peroxide is added portion-wise while maintaining the temperature between 60-90°C. After the reaction is complete, excess peroxide is quenched, and the solvent is removed under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

-

Nitration: The crude 3,5-dimethylpyridine-N-oxide is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically around 90-100°C. The reaction mixture is stirred until the nitration is complete. The product, 3,5-dimethyl-4-nitropyridine-N-oxide, is then isolated by careful neutralization and extraction.

Synthesis of this compound

This protocol details the conversion of the N-oxide to the target hydroxymethyl compound.[1]

Protocol:

-

Adduct Formation: 3,5-Dimethyl-4-nitropyridine-N-oxide is reacted with dimethyl sulfate in a suitable solvent (e.g., acetone) to form the corresponding dimethyl sulfate adduct.

-

Rearrangement and Hydroxylation: The adduct is dissolved in methanol and heated to reflux. An aqueous solution of ammonium persulfate is added dropwise. The reaction proceeds via a rearrangement, followed by hydrolysis to yield this compound. The product is isolated by extraction after adjusting the pH of the reaction mixture.[1]

Conversion to 2-Chloromethyl-3,5-dimethyl-4-nitropyridine

This step prepares the molecule for the subsequent methoxylation.

Protocol:

-

A solution of this compound in a suitable solvent like dichloromethane is cooled.

-

A chlorinating agent, such as thionyl chloride, is added dropwise.

-

The reaction mixture is stirred for a period to ensure complete conversion.

-

The resulting 2-chloromethyl-3,5-dimethyl-4-nitropyridine can be used in the next step, sometimes without isolation.

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of Omeprazole. Its preparation from simple precursors and its subsequent functionalization highlight the strategic use of nitropyridine chemistry in the construction of complex drug molecules. While direct pharmacological data on this compound is scarce, its indispensable role in the production of a blockbuster drug underscores its significance in medicinal chemistry. This guide provides a foundational understanding of its synthesis and application, which can be leveraged by professionals in the pharmaceutical industry for process optimization and the development of new synthetic routes to related therapeutic agents. Further research into the potential biological activities of this and similar nitropyridine derivatives could open new avenues for drug discovery.

References

Potential Mechanisms of Action for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol represent a class of heterocyclic compounds with significant potential in drug discovery. While the specific mechanism of action for the parent compound is not extensively characterized, the broader family of nitropyridine and pyridine methanol derivatives has been implicated in a range of biological activities. This technical guide consolidates the current understanding of these potential mechanisms, providing a detailed overview of possible molecular targets, associated signaling pathways, quantitative data from relevant studies, and comprehensive experimental protocols to facilitate further research and development. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this chemical scaffold.

Introduction

Pyridine-based ring systems are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. The introduction of a nitro group and other substituents, such as in this compound, significantly influences the molecule's electronic properties and, consequently, its biological activity. Nitropyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] This guide explores the plausible mechanisms of action for derivatives of this compound by examining the established biological targets of structurally related compounds.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of analogous chemical structures, several potential mechanisms of action for this compound derivatives can be postulated. These include the inhibition of key enzymes in cellular signaling pathways and the disruption of essential processes in pathogenic organisms.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

Mechanism: Thioredoxin reductase 1 (TrxR1) is a critical enzyme in maintaining cellular redox homeostasis and is a validated target in cancer therapy.[3] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells. The electrophilic nature of the nitro group on the pyridine ring may facilitate covalent modification of the enzyme's active site, particularly the C-terminal selenocysteine residue.[4]

Signaling Pathway:

Janus Kinase 2 (JAK2) Inhibition

Mechanism: The Janus kinase (JAK) family of tyrosine kinases are central components of the JAK-STAT signaling pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[5] Pyridine-containing compounds have been developed as potent JAK2 inhibitors.[6] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream STAT proteins.

Signaling Pathway:

Phosphodiesterase 4 (PDE4) Inhibition

Mechanism: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[7] Inhibition of PDE4 leads to increased intracellular cAMP levels, which has a broad range of anti-inflammatory effects. Pyridine and pyrazole derivatives have been explored as PDE4 inhibitors for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[8]

Signaling Pathway:

Antitubercular Activity via Nitroreductase Activation

Mechanism: Nitroaromatic compounds are a known class of prodrugs used to treat tuberculosis. These compounds are reductively activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[9][10] This activation leads to the generation of reactive nitrogen species, which are toxic to the bacteria. The 4-nitro group of the this compound scaffold makes this a plausible mechanism of action against M. tuberculosis.

Experimental Workflow:

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Mechanism: Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable cation channel expressed in keratinocytes and neuronal tissues, playing a role in temperature sensation, pain, and skin homeostasis.[11] (Pyridin-2-yl)methanol derivatives have been identified as potent and selective TRPV3 antagonists, suggesting a potential therapeutic application in pain and inflammatory skin disorders.[12][13] Antagonism of TRPV3 channels would block the influx of calcium ions, thereby modulating downstream signaling pathways involved in nociception and inflammation.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyridine and nitropyridine derivatives against the potential targets discussed. This data is compiled from multiple studies and is intended for comparative purposes.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibition

| Compound Class | IC₅₀ (µM) | Cell Line/Enzyme Source | Reference |

|---|---|---|---|

| 2-Bromo-2-nitro-1,3-propanediol | 21 | Purified TrxR1 | [14] |

| Nitropyridine Derivatives | Varies | Not Specified |[1] |

Table 2: JAK2 Inhibition

| Compound | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| INCB018424 | 2.8 | Enzymatic | [5] |

| TG101348 | 3 | Enzymatic | [15] |

| XL019 | 2 | Enzymatic | [5] |

| CEP-701 | 1 | Enzymatic | [5] |

| 2-Aminopyridine Derivatives | Varies | Enzymatic/Cellular |[16] |

Table 3: PDE4 Inhibition

| Compound Class | IC₅₀ (µM) | PDE4 Subtype | Reference |

|---|---|---|---|

| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | 0.11 - 1.1 | PDE4B | [1] |

| 5-anilino derivatives | 5.72 - 6.54 | Not Specified | [17] |

| Furan- and Oxazole-Based Derivatives | 1.4 - 9.6 | Not Specified | [17] |

| Pyrazolo[1,5-a]pyridines | Varies | Not Specified |[18] |

Table 4: Antitubercular Activity

| Compound Class | MIC (µg/mL or µM) | M. tuberculosis Strain | Reference |

|---|---|---|---|

| 2,4-disubstituted pyridine derivatives | 0.8 - 1.5 µg/mL | H37Rv | [19] |

| Pyridine-2-methylamine derivatives | 0.016 - 64 µg/mL | H37Rv | [20] |

| Isoniazid and pyridine derivatives | 1.5 - 3.2 µM | H37Rv | [2] |

| Imidazo[4,5-b]pyridine derivatives | Varies | H37Rv | |

Table 5: TRPV3 Antagonism

| Compound Class | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| (Pyridin-2-yl)methanol derivative (74a) | 0.38 | Not Specified | [12] |

| Trpvicin | Not Specified | Not Specified | [21] |

| Citrusinine II | 12.4 | Not Specified |[21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential mechanisms of action.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay (Insulin Reduction Endpoint Assay)

-

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of TrxR1.

-

Principle: TrxR1 reduces thioredoxin (Trx), which in turn reduces the disulfide bonds of insulin, causing it to precipitate. The rate of insulin precipitation is monitored by an increase in absorbance.

-

Materials:

-

Recombinant human TrxR1

-

Recombinant human Trx1

-

NADPH

-

Insulin

-

TE Buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing TE buffer, NADPH, and Trx1.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add recombinant TrxR1 to all wells except the blank.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding insulin to all wells.

-

Immediately monitor the increase in absorbance at 650 nm over time at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro JAK2 Kinase Assay

-

Objective: To measure the direct inhibitory effect of a compound on JAK2 enzymatic activity.

-

Principle: This assay measures the phosphorylation of a peptide substrate by JAK2. The amount of phosphorylated product is quantified, often using methods like fluorescence polarization or luminescence.

-

Materials:

-

Recombinant active JAK2 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the JAK2 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Measure the TR-FRET signal.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

PDE4 Inhibition Assay (Fluorescence Polarization)

-

Objective: To quantify the inhibition of PDE4 activity by a test compound.

-

Principle: This assay uses a fluorescently labeled cAMP (FAM-cAMP) as a substrate for PDE4. When FAM-cAMP is hydrolyzed to FAM-AMP, it is bound by a binding agent, resulting in a change in fluorescence polarization.

-

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B)

-

FAM-cAMP substrate

-

Assay buffer

-

Binding agent

-

Test compounds

-

Low-volume, black, 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound and the PDE4 enzyme to the wells of the microplate.

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction and bind the product by adding the binding agent.

-

Incubate for an additional 30 minutes.

-

Measure the fluorescence polarization.

-

Calculate the percent inhibition and determine the IC₅₀ value.[7]

-

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

-

Principle: Alamar Blue contains a redox indicator that changes color from blue to pink in the presence of metabolically active cells. The MIC is the lowest concentration of the compound that prevents this color change.

-

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compounds

-

Alamar Blue reagent

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the 96-well plate.

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37°C for 5-7 days.

-

Add the Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours.

-

Visually assess the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[19][20]

-

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of structurally related compounds, derivatives from this class may exert their biological effects through various mechanisms, including the inhibition of TrxR1, JAK2, and PDE4, as well as potential antitubercular and TRPV3 antagonistic activities. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential mechanisms. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for specific targets, ultimately paving the way for the development of new and effective therapeutic agents.

References

- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 (Journal Article) | OSTI.GOV [osti.gov]

- 11. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 20. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Biological activity of substituted nitropyridine compounds

An In-depth Technical Guide to the Biological Activity of Substituted Nitropyridine Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of substituted nitropyridine compounds, a class of N-heterocycles of significant interest in medicinal and agricultural chemistry. Pyridine derivatives are a privileged structural motif in drug design, and the introduction of a nitro group can modulate their electronic properties and biological functions, leading to a wide range of therapeutic and practical applications.[1][2][3] This document synthesizes key findings on their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Overview of Biological Activities

Substituted nitropyridines are versatile precursors for a vast array of bioactive molecules.[1][2][4] Their biological significance stems from the unique chemical properties imparted by the pyridine ring and the electron-withdrawing nitro group. These compounds have demonstrated a broad spectrum of activities, including antitumor, antimicrobial (antibacterial and antifungal), antiviral, anti-neurodegenerative, and enzyme inhibitory effects.[1][2][5] They are also utilized as intermediates in the synthesis of insecticides and herbicides.[3][5]

The logical relationship between the core nitropyridine structure and its diverse biological applications is illustrated below.

Anticancer Activity

Nitropyridine derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[6][7] Their cytotoxic potential is an active area of research, with studies demonstrating efficacy against various cancer cell lines.[8] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected substituted nitropyridine derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Reported Value(s) | Reference |

| N,N'-malonamide derivatives | MDA-MB-231 (Breast) | IC50 | 5 ± 0.5 µM, 5 ± 0.25 µM | [7] |

| Pyridine-ureas (Compound 8e) | MCF-7 (Breast) | IC50 (48h) | 0.22 µM | [9] |

| Pyridine-ureas (Compound 8n) | MCF-7 (Breast) | IC50 (48h) | 1.88 µM | [9] |

| Pyridine-ureas (Compound 8e) | MCF-7 (Breast) | IC50 (72h) | 0.11 µM | [9] |

| Pyridine-ureas (Compound 8n) | MCF-7 (Breast) | IC50 (72h) | 0.80 µM | [9] |

| 1,2,4-Triazole-pyridine hybrids | B16F10 (Murine Melanoma) | IC50 | 41.12 µM to 61.11 µM | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[10]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test nitropyridine compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.[9]

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[9]

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

Formazan Formation: The plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the negative control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Antimicrobial Activity

Several classes of substituted nitropyridines exhibit significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[5][8] The antimicrobial potential is often linked to the specific substitution patterns on the pyridine ring.[11]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and other antimicrobial data for various nitropyridine derivatives.

| Compound/Derivative Class | Target Microorganism(s) | Activity Metric | Reported Value(s) | Reference |

| Nitropyridine-containing complexes (50a-c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone Diameter | 9.1–17.9 mm | [5] |

| Nitropyridine-containing complexes (50a-c) | C. albicans | Zone Diameter | 21.9–25.3 mm | [5] |

| Phenolic hydrazone derivative (98, R=2-OH) | B. subtilis, C. krusei | MIC | 62.5 µg/mL | [5] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | MIC | 4-64 µg/mL | [8] |

| Nicotinoyl thioureas (30-34) | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | MIC | 31.25 to 62.5 µg/mL | [11] |

| Pyridinium salt (Compound 3d) | Various bacteria and fungi | MIC | 4 µg/mL | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The nitropyridine compound is serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism with no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading Results: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Nitropyridine derivatives have been identified as inhibitors of various enzymes, a mechanism that underpins many of their therapeutic effects, particularly in cancer and neurodegenerative diseases.[1][13]

Kinase Inhibition

Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Several nitropyridine-based compounds have been synthesized as potent inhibitors of kinases such as Janus kinase 2 (JAK2), Glycogen synthase kinase 3 (GSK3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][9]

Other Enzyme Targets

Beyond kinases, nitropyridines have shown inhibitory activity against other enzymes:

-

Thioredoxin Reductase 1: Inhibition of this enzyme is a mechanistic basis for anticancer therapy.[1]

-

NADH Dehydrogenase: Some pyridine derivatives are potent inhibitors of this mitochondrial enzyme, which can disrupt ATP synthesis.[14]

-

Isocitrate Lyase (ICL): 3-Nitropropionate, a related nitro-compound, is a time-dependent inhibitor of ICL, where the nitro group acts as a masked electrophile to form a covalent adduct with an active-site cysteine.[13]

Quantitative Enzyme Inhibition Data

| Compound/Derivative Class | Target Enzyme | Activity Metric | Reported Value(s) | Reference |

| 2,4-dichlorophenyl derivative (10) | GSK3 | IC50 | 8 nM | [1] |

| 2,4-dichlorophenyl derivative (10) | GSK3 | EC50 | 0.13 µM | [1] |

| Sulfamides (6) | JAK2 | IC50 | 8.5–12.2 µM | [1] |

| Pyridyloxy-substituted acetophenone oxime ethers (44) | Protoporphyrinogen oxidase | IC50 | 3.11–4.18 µM | [5] |

Conclusion

Substituted nitropyridines represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore their potential as scaffolds for new therapeutic agents. The data and protocols summarized in this guide offer a foundation for further research into the synthesis, optimization, and mechanistic understanding of these promising molecules. Continued exploration in this area is crucial for translating their demonstrated biological potential into clinically and agriculturally significant applications.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. irjet.net [irjet.net]

- 8. nbinno.com [nbinno.com]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary framework for the toxicological investigation of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol. As of the writing of this guide, no specific toxicity data for this compound is publicly available. The proposed investigations are based on the chemical structure of the molecule and toxicological data from structurally related compounds. All experimental work should be conducted in compliance with relevant institutional, national, and international guidelines for animal welfare and laboratory safety.

Introduction

This compound is a pyridine derivative with potential applications in scientific research and as an intermediate in the synthesis of pharmacologically active compounds, such as ATPase inhibitors.[1] Its chemical structure, featuring a nitropyridine core and a methanol group, suggests several potential toxicological liabilities that warrant a thorough investigation. Nitropyridine derivatives have been shown to exhibit a range of biological activities and toxicities.[2][3] Furthermore, the presence of the methanol group raises concerns about potential metabolic activation to toxic metabolites.[4][5]

This technical guide outlines a proposed preliminary investigation into the toxicity of this compound, providing detailed experimental protocols and a strategy for data analysis and visualization.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its toxicological assessment.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O3 | [6][7] |

| Molecular Weight | 182.18 g/mol | [7] |

| CAS Number | 149082-03-1 | [7] |

| Appearance | (Not specified) | |

| Solubility | (To be determined) | |

| pKa | (To be determined) | |

| LogP | (To be determined) |

Proposed Preliminary Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess basal cytotoxicity, genotoxicity, and potential mechanisms of action, followed by limited in vivo studies in a rodent model to evaluate acute toxicity and target organ effects.

3.1.1. Basal Cytotoxicity Assays

-

Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in various cell lines.

-

Methodology:

-

Cell Lines: A panel of cell lines should be used, including a liver-derived cell line (e.g., HepG2) to assess potential hepatotoxicity, a kidney-derived cell line (e.g., HEK293) for nephrotoxicity, and a neuronal cell line (e.g., SH-SY5Y) for neurotoxicity.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24 and 48 hours.

-

Assay: Cell viability can be assessed using a standard MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

3.1.2. Genotoxicity Assays

-

Objective: To evaluate the potential of the compound to induce DNA damage.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay should be conducted with and without metabolic activation (S9 fraction).

-

In Vitro Micronucleus Test: This assay, performed in a suitable mammalian cell line (e.g., CHO-K1, L5178Y), detects both clastogenic and aneugenic effects by quantifying the formation of micronuclei in the cytoplasm of interphase cells.

-

3.1.3. Hemotoxicity Assay

-

Objective: Based on the known effects of other nitropyridine derivatives to induce methemoglobinemia, this assay will assess the potential of this compound to oxidize hemoglobin.[2]

-

Methodology:

-

Blood Collection: Fresh whole blood is obtained from a suitable animal model (e.g., rat).

-

Incubation: Red blood cells are isolated and incubated with various concentrations of the test compound.

-

Methemoglobin Measurement: The percentage of methemoglobin is determined spectrophotometrically at various time points.

-

-

Objective: To determine the acute toxicity of this compound after a single dose and to identify potential target organs.

-

Methodology:

-

Animal Model: Sprague-Dawley rats (one sex, typically female) are used.

-

Administration: The compound is administered via oral gavage at a starting dose based on the in vitro cytotoxicity data. An up-and-down procedure (OECD Guideline 425) can be employed to minimize the number of animals used.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded regularly.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy. Key organs (liver, kidneys, spleen, brain, heart, lungs) should be collected, weighed, and preserved for histopathological examination.

-

Blood Analysis: Blood samples should be collected for hematology and clinical chemistry analysis.

-

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the structure and related compounds, several potential mechanisms of toxicity should be considered.

-

Oxidative Stress: The nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamino intermediates, which can redox cycle and generate reactive oxygen species (ROS).

-

Metabolic Activation: The methanol group could be metabolized by alcohol dehydrogenases to formaldehyde and formic acid, which are known to be toxic.[5] This can lead to metabolic acidosis and ocular toxicity.

-

Methemoglobinemia: As seen with other nitropyridines, the compound may directly or through its metabolites oxidize the ferrous iron in hemoglobin to the ferric state, leading to methemoglobinemia and impaired oxygen transport.[2]

Visualization of Experimental Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a potential toxicity pathway.

References

- 1. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 2. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gov.uk [gov.uk]

- 5. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | C8H10N2O3 | CID 4049415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3,5-DIMETHYL -4-NITRO-2- PYRIDYL) -1-METHANOL – CHEM-IS-TRY Inc [chem-is-try.com]

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol: A Versatile Precursor for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol stands as a pivotal precursor in the landscape of medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of proton pump inhibitors such as Omeprazole. Beyond its established utility in the production of existing pharmaceuticals, its inherent structural motifs—a substituted pyridine ring bearing nitro and hydroxymethyl functionalities—present a fertile ground for the exploration of novel bioactive compounds. This technical guide delves into the potential of this compound and structurally related nitropyridine derivatives as starting materials for the discovery of new therapeutic agents, providing detailed experimental methodologies, quantitative biological data from analogous compound classes, and visualizations of relevant synthetic and biological pathways.

The Strategic Importance of the Nitropyridine Scaffold

The pyridine ring is a privileged structure in drug design, appearing in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group to this scaffold, as seen in this compound, profoundly influences its chemical reactivity and pharmacological potential. The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions, making it a versatile handle for molecular elaboration. Furthermore, nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Application in the Synthesis of Bioactive Molecules: A Case Study with Nitropyridine Derivatives

While direct drug discovery efforts originating from this compound are not extensively documented in publicly available literature, numerous studies on analogous nitropyridine precursors highlight the potential of this chemical class. Research has shown that various substituted nitropyridines can be elaborated into potent inhibitors of enzymes and modulators of signaling pathways implicated in a range of diseases.[1]

For instance, derivatives of nitropyridines have been synthesized and evaluated as potent anticancer agents. One such study focused on the development of novel pyridine heterocyclic hybrids, which demonstrated significant cytotoxicity against various cancer cell lines and potent inhibition of tubulin polymerization.[3]

Quantitative Biological Data of Representative Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of newly synthesized pyridine derivatives, showcasing the potential for this class of compounds.

| Compound | Target Cell Line | IC50 (µM)[3] |

| 3a | Huh-7 | - |

| A549 | - | |

| MCF-7 | - | |

| 3b | Huh-7 | 6.54 |

| A549 | 15.54 | |

| MCF-7 | 6.13 | |

| 5a | Huh-7 | - |

| A549 | - | |

| MCF-7 | - | |

| 5b | Huh-7 | - |

| A549 | - | |

| MCF-7 | - | |

| Taxol (Control) | Huh-7 | 6.68 |

| A549 | 38.05 | |

| MCF-7 | 12.32 |

The data clearly indicates that certain pyridine derivatives exhibit potent anticancer activity, with compound 3b showing superior or comparable efficacy to the standard chemotherapeutic agent, Taxol, against the tested cell lines.[3]

Furthermore, the inhibitory effect of these compounds on tubulin polymerization, a key mechanism for anticancer drugs, was quantified.

| Compound | Tubulin Polymerization IC50 (µM)[3] |

| 3a | 15.6 |

| 3b | 4.03 |

| 5a | 6.06 |

| 5b | 12.61 |

| Combretastatin A-4 (Control) | 1.64 |

Compound 3b also demonstrated the most potent inhibition of tubulin polymerization, a crucial process in cell division, further supporting its potential as an anticancer agent.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of drug discovery research. The following sections provide representative experimental protocols for the synthesis and biological evaluation of pyridine derivatives, based on established literature.

General Procedure for the Synthesis of Pyridine Derivatives

The synthesis of bioactive pyridine derivatives often involves multi-step reaction sequences. A general workflow for the synthesis of complex pyridine-based heterocyclic hybrids is outlined below.[3]

Caption: General synthetic workflow for pyridine heterocyclic hybrids.[3]

Step 1: Aldol Condensation for Intermediate Synthesis A mixture of the appropriate aldehyde and N-acetyl-4-piperidone is subjected to an aldol condensation reaction to yield the intermediate compounds.[3]

Step 2: Cyclization to Form Target Compounds The intermediate compounds are then cyclized with various reagents such as malononitrile, thiourea, or phenylhydrazine to produce the final target pyridine-based heterocyclic hybrids.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against human cancer cell lines (e.g., Huh-7, A549, and MCF-7) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

The ability of compounds to inhibit tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.[3]

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, a polymerization buffer, and a fluorescence reporter is prepared.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Fluorescence Monitoring: The polymerization of tubulin is initiated, and the increase in fluorescence is monitored over time using a fluorescence spectrophotometer.

-

IC50 Determination: The concentration of the compound that inhibits 50% of tubulin polymerization (IC50) is determined from the inhibition curves.

Signaling Pathways and Mechanisms of Action

The pyridine scaffold is a versatile pharmacophore that can interact with a multitude of biological targets. In the context of cancer, pyridine derivatives have been shown to inhibit various kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[4][5]

Caption: The MAPK/ERK signaling pathway, a common target for pyridine-based kinase inhibitors.

The diagram above illustrates the MAPK/ERK signaling pathway, a critical cascade that is often dysregulated in cancer. Many pyridine-containing small molecule inhibitors are designed to target kinases within this pathway, such as Raf, thereby blocking downstream signaling and inhibiting cancer cell growth.

Conclusion

This compound and its structural analogs represent a promising class of precursors for the discovery of novel therapeutic agents. The versatility of the nitropyridine scaffold, combined with established synthetic methodologies, provides a robust platform for the generation of diverse chemical libraries for biological screening. The compelling anticancer and tubulin polymerization inhibitory activities demonstrated by related pyridine derivatives underscore the potential of this chemical space. Future research focused on the systematic derivatization of this compound and the exploration of its structure-activity relationships is warranted to unlock its full potential in drug discovery.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for (3,5-Dimethyl-4-nitropyridin-2-yl)methanol: An Essential Intermediate for Pharmaceutical Research

Abstract

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, including proton pump inhibitors. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 3,5-lutidine. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable method to obtain this crucial intermediate. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. This compound, with its functionalized pyridine core, serves as a versatile intermediate in the development of novel therapeutic agents. The presence of the nitro group and the hydroxymethyl moiety allows for a variety of subsequent chemical transformations. This application note details a robust two-step synthesis beginning with the nitration of 3,5-lutidine-N-oxide, followed by acetoxylation and subsequent hydrolysis to yield the target compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 1 | N-Oxidation & Nitration | 3,5-Lutidine | Hydrogen Peroxide, Acetic Acid, Nitric Acid, Sulfuric Acid | 2-4 | 60-90 | ~85 |

| 2 | Acetoxylation & Hydrolysis | 3,5-Dimethyl-4-nitropyridine-N-oxide | Acetic Anhydride, Sulfuric Acid, Water | 4-6 | 100-120 (Acetoxylation), Reflux (Hydrolysis) | ~75 |

Experimental Protocols

Materials and Equipment

-

3,5-Lutidine (99%)

-

Hydrogen Peroxide (30% solution)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Acetic Anhydride

-

Sodium Hydroxide

-

Dichloromethane

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

-

N-Oxidation of 3,5-Lutidine: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-lutidine (1.0 mol) and glacial acetic acid (3.0 mol).

-

Slowly add 30% hydrogen peroxide (1.2 mol) to the stirred solution.

-

Heat the reaction mixture to 70-80°C and maintain for 24 hours.

-

Cool the mixture to room temperature and carefully add it to a stirred, ice-cold solution of concentrated sulfuric acid (2.0 mol).

-

Nitration: To the resulting solution, slowly add a mixture of concentrated nitric acid (1.5 mol) and concentrated sulfuric acid (1.5 mol), keeping the temperature below 10°C with an ice bath.

-

After the addition is complete, slowly warm the mixture to 90°C and maintain for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide to a pH of 8-9.

-

The precipitate, 3,5-dimethyl-4-nitropyridine-N-oxide, is collected by filtration, washed with cold water, and dried under vacuum.[1]

Step 2: Synthesis of this compound

-

Acetoxylation: In a round-bottom flask, suspend 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 mol) in acetic anhydride (5.0 mol).

-

Heat the mixture to 100-120°C and stir for 2-3 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product, 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine, with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the crude 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine, add a solution of 1 M sulfuric acid.

-

Heat the mixture to reflux and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product, this compound, with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids and hydrogen peroxide are corrosive and strong oxidizers; handle with extreme care.

-

Reactions involving heating should be monitored closely.